molecular formula C12H8N2 B11910929 2-(Pyridin-3-yl)benzonitrile

2-(Pyridin-3-yl)benzonitrile

Cat. No.: B11910929
M. Wt: 180.20 g/mol
InChI Key: VQKCYXWRTWMTBP-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)benzonitrile typically involves the coupling of a pyridine derivative with a benzonitrile precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridinylboronic acid reacts with a halogenated benzonitrile under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine and benzonitrile derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)benzonitrile depends on its specific application. For instance, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors. One notable example is its role as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in reducing neuronal excitation and has potential antiepileptic properties .

Comparison with Similar Compounds

Uniqueness: 2-(Pyridin-3-yl)benzonitrile is unique due to its balanced properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science. Its ability to undergo various chemical transformations and its role as a versatile building block in organic synthesis highlight its importance in scientific research.

Properties

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

2-pyridin-3-ylbenzonitrile

InChI

InChI=1S/C12H8N2/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H

InChI Key

VQKCYXWRTWMTBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=CC=C2

Origin of Product

United States

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